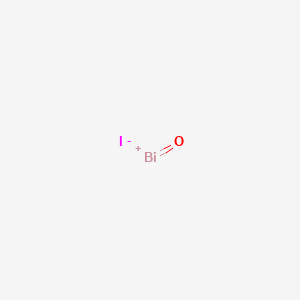
Oxobismuthanylium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxobismuthanylium;iodide, also known as bismuth oxyiodide, is an inorganic compound with the chemical formula BiOI. It is an oxyiodide of bismuth and appears as a brick-red solid.
Vorbereitungsmethoden
Bismuth oxyiodide can be synthesized through several methods:
Reaction of Bismuth (III) Oxide with Hydroiodic Acid: This method involves reacting bismuth (III) oxide with hydroiodic acid to produce bismuth oxyiodide.
Reaction of Bismuth Nitrate Pentahydrate with Potassium Iodide: In this method, bismuth nitrate pentahydrate is reacted with potassium iodide in ethylene glycol at 160°C.
Microwave-Assisted Synthesis: Bismuth oxyiodide can also be synthesized using microwaves in glycerol, which promotes the growth of particles with a preferential crystalline orientation.
Analyse Chemischer Reaktionen
Bismuth oxyiodide undergoes various chemical reactions, including:
Photocatalytic Reactions: Bismuth oxyiodide exhibits photocatalytic activity under visible light irradiation, making it useful for degrading organic pollutants.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, often involving reactive oxygen species such as superoxide ions (O2-) and hydroxyl radicals (OH).
Substitution Reactions: Bismuth oxyiodide can undergo substitution reactions, where iodide ions are replaced by other anions or ligands.
Wissenschaftliche Forschungsanwendungen
Bismuth oxyiodide has a wide range of scientific research applications:
Photocatalysis: Due to its photocatalytic properties, bismuth oxyiodide is used in environmental remediation to degrade pollutants in water and air.
Biomedical Applications: Bismuth-based nanoparticles, including bismuth oxyiodide, are explored for their therapeutic, diagnostic, and biosensing properties. .
Material Science: Bismuth oxyiodide is studied for its electronic and optical properties, making it a candidate for use in solar cells and other electronic devices.
Wirkmechanismus
The mechanism of action of bismuth oxyiodide primarily involves its photocatalytic activity. Under visible light irradiation, it generates electron-hole pairs that participate in redox reactions. The electrons reduce oxygen molecules to form superoxide ions, while the holes oxidize water molecules to produce hydroxyl radicals. These reactive species are responsible for the degradation of organic pollutants and the antibacterial effects observed in biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Bismuth oxyiodide can be compared with other bismuth-based compounds, such as:
Bismuth Oxychloride (BiOCl): Similar to bismuth oxyiodide, bismuth oxychloride is used in photocatalysis and has a layered structure.
Bismuth Oxide (Bi2O3): Bismuth oxide is another bismuth-based compound with applications in catalysis and material science.
Bismuth Sulfide (Bi2S3): Bismuth sulfide is known for its thermoelectric properties and is used in electronic devices.
Eigenschaften
IUPAC Name |
oxobismuthanylium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Bi.HI.O/h;1H;/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMZHGJQYGMKBQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Bi+].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.884 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-63-5 |
Source


|
| Record name | Bismuth oxyiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














